Procurement for rigid scaffold synthesis and blue OLED hosts often fails with larger acenes due to oxidative degradation. Anthracene (CAS 120-12-7) solves this with a reactive 9,10-diene site and deep HOMO level for ambient stability.
Supplied in research and bulk quantities with consistent purity.
Anthracene (CAS 120-12-7) is a linear polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid structural building block, a high-yield organic scintillator, and a stable semiconductor core for organic electronics [1]. Unlike highly substituted or functionalized derivatives, pure anthracene provides a critical baseline of planar geometry, strong blue fluorescence, and a well-defined HOMO-LUMO gap. Its specific electronic structure makes it a highly sought-after precursor for synthesizing complex 3D architectures, such as triptycenes, and a reliable host material in optoelectronic devices where thermal and oxidative stability are paramount [2].
Attempting to substitute anthracene with its structural isomer, phenanthrene, or larger acenes like tetracene and pentacene, fundamentally compromises processability and device stability. Phenanthrene features an angular fusion that distributes aromatic stabilization evenly across all three rings (resonance energy ~91-92 kcal/mol), rendering its central ring unreactive toward the Diels-Alder cycloadditions required for rigid scaffold synthesis [1]. Conversely, while larger linear acenes such as tetracene and pentacene offer narrower bandgaps and higher charge mobility, they suffer from severe oxidative instability and rapid photodimerization under ambient conditions. Anthracene's deeper HOMO level and lower resonance energy (~84 kcal/mol) provide a precise balance: it is reactive enough at the 9,10-positions for targeted functionalization, yet electronically stable enough to resist the rapid ambient degradation that plagues larger acenes[2].
Anthracene acts as a diene in[4+2] cycloadditions due to the localized double-bond character of its central ring. Quantitative thermodynamic data shows that anthracene has a lower total resonance energy (84 kcal/mol) compared to its angular isomer phenanthrene (92 kcal/mol) [1]. Because reacting at the 9,10-positions leaves two fully aromatic benzene rings intact, the net loss of resonance energy is minimized. In contrast, phenanthrene's higher aromatic stabilization prevents it from acting as a diene under standard conditions [2].
| Evidence Dimension | Total Resonance Energy and Cycloaddition Reactivity |
| Target Compound Data | Anthracene: 84 kcal/mol (highly reactive diene at 9,10-positions) |
| Comparator Or Baseline | Phenanthrene: 92 kcal/mol (unreactive as a diene) |
| Quantified Difference | 8 kcal/mol lower resonance energy drives addition over substitution. |
| Conditions | Standard thermodynamic calculations and empirical Diels-Alder assay conditions. |
Buyers synthesizing triptycenes or rigid 3D polymer networks must procure anthracene, as phenanthrene will not undergo the necessary cycloaddition.
For radiation detection applications, pure organic crystals are evaluated on their absolute light yield. Anthracene delivers a maximum light yield of approximately 17,400 photons/MeV [1]. When compared to baseline materials like pure naphthalene, anthracene exhibits higher quantitative output; even when naphthalene is doped with anthracene, the luminescence intensity increases by a factor of 3, and the pulse height is 10 times greater than that of pure naphthalene [2].
| Evidence Dimension | Scintillation Light Yield |
| Target Compound Data | Anthracene: ~17,400 photons/MeV |
| Comparator Or Baseline | Pure Naphthalene: <1/3 the luminescence intensity of anthracene-doped systems |
| Quantified Difference | >3x higher luminescence intensity and 10x greater pulse height. |
| Conditions | 662 keV gamma rays (137Cs source) at room temperature. |
Procurement of anthracene is mandatory for high-resolution solid-state radiation detectors where maximizing photon output per MeV is critical for sensitivity.
In the selection of organic semiconductor cores, there is a strict tradeoff between charge mobility and environmental stability. Anthracene derivatives possess significantly deeper Highest Occupied Molecular Orbital (HOMO) levels compared to tetracene and pentacene [1]. While tetracene and pentacene degrade rapidly in air or light via oxidation and 'butterfly' photodimerization, anthracene maintains its structural integrity, making it a highly stable host material for OLEDs and durable Organic Thin-Film Transistors (OTFTs) [2].
| Evidence Dimension | Environmental and Oxidative Stability |
| Target Compound Data | Anthracene: Deep HOMO level, high ambient stability |
| Comparator Or Baseline | Tetracene / Pentacene: Shallower HOMO levels, rapid ambient degradation |
| Quantified Difference | Anthracene provides a significantly wider operational lifetime in air compared to >4-ring acenes. |
| Conditions | Ambient air and light exposure in thin-film semiconductor devices. |
Engineers prioritizing device longevity and manufacturing stability over peak mobility should select anthracene-based cores over tetracene or pentacene.
Leveraging its low resonance energy and highly reactive 9,10-positions, anthracene acts as the primary diene for Diels-Alder cycloadditions. It is procured by materials scientists synthesizing triptycenes, rigid porous polymers, and dynamic photochromic materials [1].
Due to its light yield of ~17,400 photons/MeV, anthracene is utilized both as a pure single-crystal scintillator and as a primary dopant in plastic and naphthalene-based scintillators for high-energy physics, gamma spectroscopy, and fast neutron detection[2].
Anthracene's wide bandgap, deep HOMO level, and oxidative stability make it the baseline core for blue fluorescent host materials in Organic Light-Emitting Diodes (OLEDs), outperforming larger acenes that degrade under ambient manufacturing conditions [1].
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